![molecular formula C17H16N4O2 B5051581 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5051581.png)

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

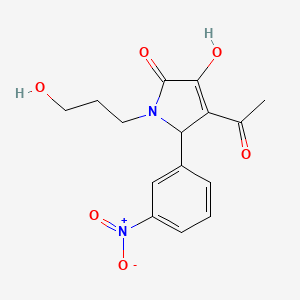

1,3,4-Oxadiazole derivatives are notable for their structural diversity and utility in various scientific fields. They are synthesized through several methods, often involving cyclization reactions of hydrazides and carboxylic acids or their derivatives. These compounds exhibit a range of physical and chemical properties due to the presence of the 1,3,4-oxadiazole ring, making them of interest in material science, medicinal chemistry, and as potential candidates for various biological activities.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclodehydration of hydrazides and carboxylic acids or their derivatives. For instance, compounds similar to the subject molecule have been synthesized from chloroimidazo[1,5-a]pyridine carbohydrazide and various acyl chlorides, demonstrating the flexibility in modifying the oxadiazole core for specific properties or activities (Ge et al., 2011).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives often features aromatic rings and heteroatoms, contributing to their interesting optical and electronic properties. X-ray crystallography of such compounds confirms planar configurations that allow for conjugation, influencing their absorption and emission characteristics (Yang et al., 2011).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives engage in various chemical reactions, including nucleophilic substitution and coordination with metals, forming complexes with potential for use in material science and catalysis. For example, complexes involving oxadiazole ligands and metals like ZnCl2 have been reported, demonstrating the versatility of these compounds in forming polymeric structures with unique properties (Hou et al., 2013).

Future Directions

Mechanism of Action

Target of Action

Similar compounds such as 1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors . Acetylcholinesterase is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems.

Mode of Action

Similar compounds have shown to inhibit acetylcholinesterase . Inhibition of this enzyme increases the concentration of acetylcholine at nerve endings, leading to increased parasympathetic activity.

properties

IUPAC Name |

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-12-4-2-5-13(10-12)17-20-16(23-21-17)8-7-15(22)19-14-6-3-9-18-11-14/h2-6,9-11H,7-8H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMRQQNCWFCBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[3-(1-methyl-1-{4-[3-(1-naphthoylamino)phenoxy]phenyl}ethyl)phenoxy]phenyl}-1-naphthamide](/img/structure/B5051502.png)

![methyl (3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5051538.png)

![3-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5051544.png)

![2-(4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)pyrimidine trifluoroacetate](/img/structure/B5051557.png)

![1-adamantyl[(4-biphenylylcarbonyl)amino]acetic acid](/img/structure/B5051565.png)

![4-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5051570.png)

![1-ethyl-4-[5-(4-ethylphenyl)-1,3-oxazol-2-yl]pyridinium 4-methylbenzenesulfonate](/img/structure/B5051578.png)